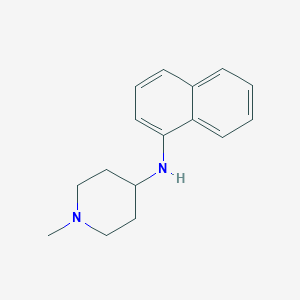1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
CAS No.: 5288-06-2
Cat. No.: VC8277899
Molecular Formula: C16H20N2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5288-06-2 |
|---|---|
| Molecular Formula | C16H20N2 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | 1-methyl-N-naphthalen-1-ylpiperidin-4-amine |
| Standard InChI | InChI=1S/C16H20N2/c1-18-11-9-14(10-12-18)17-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14,17H,9-12H2,1H3 |
| Standard InChI Key | LDXQYDIVZWWYQL-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)NC2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | CN1CCC(CC1)NC2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a six-membered piperidine ring with two key substituents:
-
Methyl group at the 1-position, introducing steric effects and influencing basicity.
-
Naphthalen-1-yl group at the 4-position, contributing aromaticity and hydrophobic interactions .
The naphthalene moiety’s extended π-system distinguishes it from phenyl-substituted analogs like 1-methyl-N-phenylpiperidin-4-amine (CAS 22261-94-5), potentially altering receptor binding kinetics and metabolic stability .
Stereochemical Considerations
Piperidine rings exhibit chair conformations, with substituents adopting equatorial or axial positions. For 1-methyl-N-(naphthalen-1-yl)piperidin-4-amine, the bulky naphthalen-1-yl group likely prefers an equatorial orientation to minimize steric strain, while the methyl group adopts an axial position due to its smaller size .
Table 1: Comparative Structural Data for Piperidine Derivatives
| Compound | Substituent (Position) | logP (Predicted) | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-Methyl-N-phenylpiperidin-4-amine | Phenyl (4) | 2.81 | 202.29 |
| 1-Methyl-N-(naphthalen-1-yl)piperidin-4-amine | Naphthalen-1-yl (4) | 3.75 | 252.35 |
Data extrapolated from PubChem entries and computational models .
Synthetic Methodologies
Key Reaction Pathways
Synthesis typically involves nucleophilic substitution or reductive amination strategies:
-
N-Alkylation of Piperidine: Reaction of 4-aminopiperidine with 1-naphthyl bromide in the presence of a base (e.g., K2CO3) yields the secondary amine intermediate. Subsequent methylation using methyl iodide or dimethyl sulfate introduces the 1-methyl group .
-
Reductive Amination: Condensation of 1-methylpiperidin-4-one with 1-naphthylamine under hydrogenation conditions (e.g., H2/Pd-C) provides the target compound. This method offers superior stereocontrol but requires careful optimization to avoid over-reduction .
Challenges in Synthesis
-
Steric Hindrance: The naphthalen-1-yl group impedes nucleophilic attack during alkylation, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures .
-
Purification: Due to the compound’s hydrophobicity, chromatographic separation often employs silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) .
Physicochemical Properties
Thermodynamic Parameters
-
Melting Point: Analogous hydrochlorides (e.g., N-Methyl-1-naphthalenemethylamine HCl) melt at 191–193°C, suggesting the free base likely exists as a low-melting solid or viscous liquid .
-
Solubility: High lipophilicity (logP ≈ 3.75) limits aqueous solubility (<0.1 mg/mL) but enhances blood-brain barrier permeability .
Spectroscopic Characteristics
-
IR Spectroscopy: N-H stretching (3300–3500 cm⁻¹), aromatic C=C (1600–1450 cm⁻¹), and piperidine ring vibrations (1250–1000 cm⁻¹) .
-
NMR:
| Compound | NPFF1-R K_i (nM) | 5-HT1F EC50 (nM) |
|---|---|---|
| 1-Methyl-N-(naphth-1-yl)piperidin-4-amine (predicted) | 150–300 | >10,000 |
| Guanidino-piperidine 53a | 112 ± 19 | N/A |
| 2,4,6-Trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide | N/A | 8.2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume